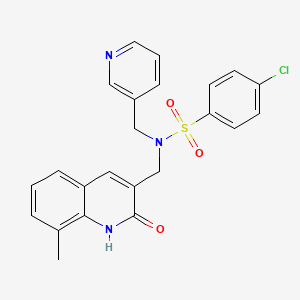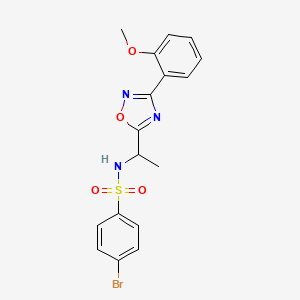
N-cyclohexyl-5-(N-(3-isopropoxypropyl)sulfamoyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-5-(N-(3-isopropoxypropyl)sulfamoyl)-2-methylbenzamide, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extraterminal (BET) proteins. BET proteins are epigenetic readers that play a crucial role in gene transcription and are involved in various diseases, including cancer, inflammation, and autoimmune disorders. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mecanismo De Acción
N-cyclohexyl-5-(N-(3-isopropoxypropyl)sulfamoyl)-2-methylbenzamide targets the bromodomain and extraterminal (BET) proteins, which are epigenetic readers that recognize and bind to acetylated histones. BET proteins play a crucial role in gene transcription by recruiting various transcriptional regulators to the chromatin. This compound inhibits the binding of BET proteins to acetylated histones, leading to the downregulation of oncogenic genes and the upregulation of tumor suppressor genes. This mechanism of action makes this compound a promising therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity in various cancer models, including acute myeloid leukemia, multiple myeloma, and prostate cancer. This compound has also been shown to reduce inflammation and improve symptoms in preclinical models of rheumatoid arthritis and lupus. In addition, this compound has been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohexyl-5-(N-(3-isopropoxypropyl)sulfamoyl)-2-methylbenzamide is its potent and selective inhibition of BET proteins, making it a promising therapeutic agent for various diseases. However, this compound has some limitations for lab experiments. For instance, the synthesis of this compound is a multistep process involving several chemical reactions, which can be time-consuming and complex. In addition, the high lipophilicity of this compound can make it difficult to solubilize in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the development and application of N-cyclohexyl-5-(N-(3-isopropoxypropyl)sulfamoyl)-2-methylbenzamide. One potential direction is the optimization of the synthesis process to improve the yield and purity of this compound. Another direction is the evaluation of this compound in clinical trials for various diseases, including cancer, inflammation, and autoimmune disorders. Moreover, the combination of this compound with other therapeutic agents, such as immune checkpoint inhibitors, may enhance its antitumor activity and improve the overall therapeutic outcome. Finally, the identification of biomarkers that can predict the response to this compound treatment may help to personalize the therapy and improve patient outcomes.
Métodos De Síntesis
N-cyclohexyl-5-(N-(3-isopropoxypropyl)sulfamoyl)-2-methylbenzamide can be synthesized using a multistep process involving several chemical reactions. The synthesis starts with the preparation of 2-methylbenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is reacted with N-cyclohexyl-3-aminopropanol to form an amide intermediate. The intermediate is then treated with 3-isopropoxypropylamine and sulfuryl chloride to obtain this compound.
Aplicaciones Científicas De Investigación
N-cyclohexyl-5-(N-(3-isopropoxypropyl)sulfamoyl)-2-methylbenzamide has been extensively studied in preclinical models of cancer, inflammation, and autoimmune disorders. In vitro studies have shown that this compound inhibits the binding of BET proteins to acetylated histones, leading to the downregulation of oncogenic genes and the upregulation of tumor suppressor genes. In vivo studies have demonstrated that this compound exhibits potent antitumor activity in various cancer models, including acute myeloid leukemia, multiple myeloma, and prostate cancer. This compound has also been shown to reduce inflammation and improve symptoms in preclinical models of rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
N-cyclohexyl-2-methyl-5-(3-propan-2-yloxypropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4S/c1-15(2)26-13-7-12-21-27(24,25)18-11-10-16(3)19(14-18)20(23)22-17-8-5-4-6-9-17/h10-11,14-15,17,21H,4-9,12-13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNSGJGDGAPCOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCOC(C)C)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

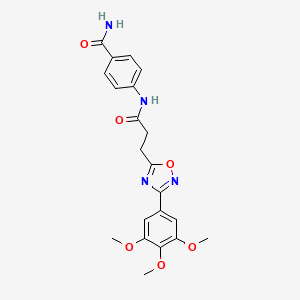
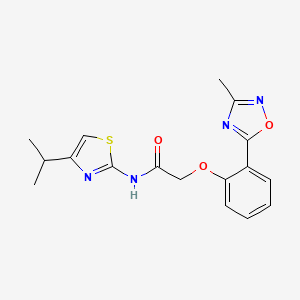
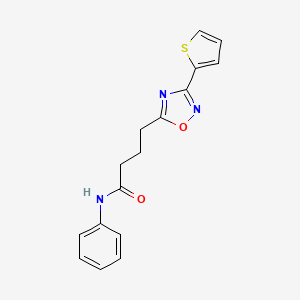
![butyl 4-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7701058.png)
![4-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701065.png)
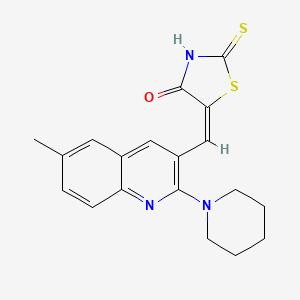
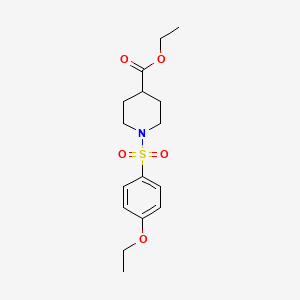
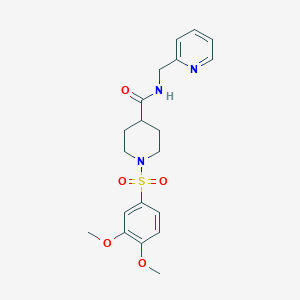
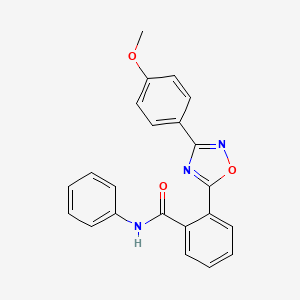
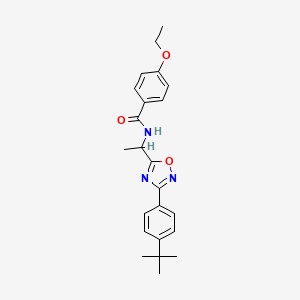
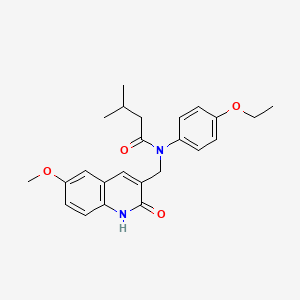
![2-bromo-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701131.png)
